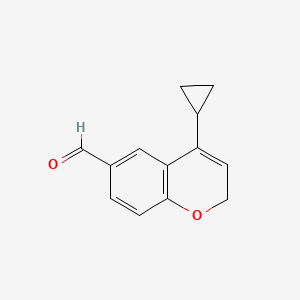







|
REACTION_CXSMILES
|
[CH:1]1([C:4]2[C:13]3[C:8](=[CH:9][CH:10]=[C:11]([C:14](OC)=[O:15])[CH:12]=3)[O:7][CH2:6][CH:5]=2)[CH2:3][CH2:2]1.CC(C[AlH]CC(C)C)C.CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O>ClCCl>[CH:1]1([C:4]2[C:13]3[C:8](=[CH:9][CH:10]=[C:11]([CH:14]=[O:15])[CH:12]=3)[O:7][CH2:6][CH:5]=2)[CH2:3][CH2:2]1
|


|
Name
|
|
|
Quantity
|
101 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC1)C1=CCOC2=CC=C(C=C12)C(=O)OC
|
|
Name
|
|
|
Quantity
|
4.4 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
877 μL
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)C[AlH]CC(C)C
|
|
Name
|
|
|
Quantity
|
372 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred for 2 hours at −78° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
warmed to room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
It was then quenched with methanol at room temperature
|
|
Type
|
ADDITION
|
|
Details
|
diluted with dichloromethane
|
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under vacuum
|
|
Type
|
DISSOLUTION
|
|
Details
|
The crude alcohol was dissolved in dichloromethane (4.00 mL)
|
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred at room temperature for 1 hour
|
|
Duration
|
1 h
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under vacuum on silica gel
|
|
Type
|
CUSTOM
|
|
Details
|
The crude residue was purified by silica gel chromatography
|
|
Type
|
WASH
|
|
Details
|
eluting with 0-20% EtOAc/Hexanes
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |